molecular formula C8H15ClO4S B13504635 (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No.: B13504635
M. Wt: 242.72 g/mol
InChI Key: LREQWHUVHLYJMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to undergo substitution reactions with various nucleophiles makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C8H15ClO4S

Molecular Weight

242.72 g/mol

IUPAC Name

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H15ClO4S/c1-7(2)4-13-8(3,5-12-7)6-14(9,10)11/h4-6H2,1-3H3

InChI Key

LREQWHUVHLYJMK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CO1)(C)CS(=O)(=O)Cl)C

Origin of Product

United States

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